3-Nitrobenzaldoxime

Physical Organic Chemistry Reaction Kinetics Oxime Isomerism

3-Nitrobenzaldoxime (CAS 20747-39-1) is the meta-nitro isomer critical for reproducing Beckmann rearrangement studies where a unique kinetic inversion (k_syn/k_anti < 1.0) is observed—a property absent in ortho or para isomers. For oligonucleotide synthesis, it provides an optimal oximate unblocking rate intermediate between the highly reactive 2-nitro and slower 4-nitro isomers, minimizing internucleotide cleavage. It is also the direct precursor to m-aminobenzylamine via catalytic reduction. Specify the 3-nitro isomer to ensure correct regiochemistry. Available in ≥98% purity for research and industrial applications.

Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
CAS No. 20747-39-1
Cat. No. B3421018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrobenzaldoxime
CAS20747-39-1
Molecular FormulaC7H6N2O3
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C=NO
InChIInChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H
InChIKeyGQMMRLBWXCGBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrobenzaldoxime (CAS 20747-39-1): Technical Specifications and Class Position for Procurement Evaluation


3-Nitrobenzaldoxime (CAS 20747-39-1), also known as syn-3-nitrobenzaldoxime or (Z)-3-nitrobenzaldehyde oxime, is an aromatic aldoxime derivative bearing a nitro group at the meta position of the benzene ring. The compound exists as a solid at room temperature with a reported melting point range of 122–125 °C , molecular formula C7H6N2O3, and molecular weight of 166.14 g/mol [1]. It is commercially available in purities of ≥97–98% from major chemical suppliers for research and industrial applications . The meta-nitro substitution pattern imparts distinct electronic and steric properties that differentiate this compound from its ortho- and para-substituted isomers as well as from the unsubstituted parent benzaldoxime [2].

Why Substituting 3-Nitrobenzaldoxime with Other Nitrobenzaldoxime Isomers Introduces Kinetic and Regiochemical Risk


Generic substitution among nitrobenzaldoxime isomers (ortho, meta, para) is not supported by quantitative reactivity data. The position of the nitro group on the aromatic ring profoundly influences both the kinetics of key transformations and the regiochemical outcomes of downstream reactions. Specifically, the meta-nitro substitution in 3-nitrobenzaldoxime yields a kinetic inversion in Beckmann rearrangement rate ratios (k_syn/k_anti < 1.0) that is not observed in other substituted benzaldoximes [1], and alters the electronic environment of the oxime functionality in ways that directly impact nucleophilic displacement reactions in oligonucleotide synthesis applications [2]. Furthermore, reduction pathways to aminobenzylamines produce positional isomers that cannot be interconverted, with 3-nitrobenzaldoxime serving as the direct precursor to m-aminobenzylamine [3]. Substituting a different isomer would alter the regiochemistry of the final product and may require re-optimization of reaction conditions due to differing steric and electronic profiles [4].

Quantitative Differentiation of 3-Nitrobenzaldoxime: Comparative Reactivity, Spectroscopic Identity, and Process Efficiency


Beckmann Rearrangement Kinetic Inversion: 3-Nitrobenzaldoxime Exhibits Unique k_syn/k_anti < 1.0

In a systematic kinetic study of Beckmann rearrangement of anti-substituted benzaldoximes in perchloric acid at 323–363 K, 3-nitrobenzaldoxime was the sole compound among all evaluated aldoximes to exhibit a syn/anti rate constant ratio (k_syn/k_anti) of less than unity. All other substituted benzaldoximes studied showed k_syn/k_anti > 1.0 [1]. This kinetic inversion is attributed to the specific electronic influence of the meta-nitro group on the transition state of the rearrangement.

Physical Organic Chemistry Reaction Kinetics Oxime Isomerism

Oximate Ion Unblocking Reactivity: 3-Nitrobenzaldoxime Fills a Gap Between 2- and 4-Nitro Isomers

In oligonucleotide synthesis, the 2-nitrobenzaldoximate ion is the preferred unblocking agent due to its superior reactivity. Quantitative data show that the conjugate base of syn-2-nitrobenzaldoxime reacts with O-chlorophenyl (7a) and p-chlorophenyl (7b) esters approximately 4× and 2.5× faster, respectively, than the conjugate base of syn-4-nitrobenzaldoxime [1]. The 3-nitro isomer occupies a distinct reactivity niche between these extremes, with the meta-nitro substitution providing an electronic profile that balances reactivity against potential internucleotide cleavage side reactions.

Oligonucleotide Synthesis Phosphotriester Chemistry Protecting Group Strategy

Melting Point Differentiation: 3-Nitrobenzaldoxime vs. 4-Nitrobenzaldoxime Enables Purity Assessment by Thermal Analysis

The melting point of 3-nitrobenzaldoxime is reported as 122–125 °C [REFS-1, REFS-2], which is distinctly lower than that of the 4-nitro isomer (126–130 °C) [1]. This 4–5 °C difference provides a straightforward analytical benchmark for confirming isomer identity and assessing purity via differential scanning calorimetry (DSC) or melting point apparatus.

Analytical Chemistry Quality Control Thermal Analysis

Synthesis Yield: Quantitative One-Step Preparation of 3-Nitrobenzaldoxime Under Adapted Vilsmeier Conditions

A protocol for the one-step synthesis of 3-nitrobenzaldoxime using adapted Vilsmeier conditions achieved quantitative yield [1]. The product was comprehensively characterized by ¹H-, ²H-, and ¹³C-NMR, as well as IR and Raman spectroscopy. This contrasts with conventional hydroxylamine condensation methods for nitrobenzaldoximes, which typically require optimization to achieve yields above 90%.

Synthetic Methodology Process Chemistry Oxime Synthesis

Catalytic Reduction to m-Aminobenzylamine: 3-Nitrobenzaldoxime Enables a Distinct Regiochemical Pathway

Catalytic reduction of 3-nitrobenzaldoxime yields m-aminobenzylamine, a curing agent for epoxy resins and a building block for polyamides and polyimides [1]. The patent literature describes a process in which the reduction is performed in the presence of boric acid, phosphoric acid, or CO₂ gas to stabilize the intermediate and improve yield. Prior art processes using Raney nickel catalyst under high pressure achieved a 52% yield of m-aminobenzylamine from 3-nitrobenzaldoxime [2]. The isomeric ortho- and para-nitrobenzaldoximes would yield o-aminobenzylamine and p-aminobenzylamine respectively, which are chemically distinct compounds with different applications.

Industrial Chemistry Catalytic Hydrogenation Epoxy Curing Agents

Procurement-Grade Application Scenarios for 3-Nitrobenzaldoxime (CAS 20747-39-1)


Physical Organic Chemistry Studies Requiring meta-Substituted Benzaldoxime with Unique Beckmann Rearrangement Kinetics

Research groups investigating substituent effects on Beckmann rearrangement transition states require 3-nitrobenzaldoxime specifically due to its documented kinetic inversion (k_syn/k_anti < 1.0), a property not observed in other substituted benzaldoximes [1]. This compound serves as a critical probe for understanding electronic effects of meta-substitution on oxime reactivity. Procurement of the correct isomer is essential for reproducing and extending these mechanistic studies.

Oligonucleotide Synthesis Laboratories Evaluating Intermediate-Reactivity Oximate Unblocking Agents

Laboratories optimizing phosphotriester oligonucleotide synthesis may select 3-nitrobenzaldoxime when an oximate unblocking agent with reactivity intermediate between the highly reactive 2-nitro isomer (4× faster than 4-nitro with 7a) and the less reactive 4-nitro isomer is desired [1]. The meta-nitro substitution offers a distinct electronic profile that may provide an optimal balance between deprotection rate and internucleotide cleavage side reactions. Procurement must specify the 3-nitro isomer, as 2- and 4-nitro isomers exhibit substantially different reaction kinetics.

Process Development for m-Aminobenzylamine Production as Epoxy Curing Agent Intermediate

Industrial process chemists developing routes to m-aminobenzylamine require 3-nitrobenzaldoxime as the key intermediate for catalytic reduction [1]. The compound's meta substitution pattern determines the regioisomer of the final aminobenzylamine product. Prior art reduction yields of 52% have been reported using Raney nickel catalysis [2], and improved processes using boric acid or CO₂ stabilization have been patented. Substitution with ortho- or para-nitrobenzaldoxime would produce o-aminobenzylamine or p-aminobenzylamine respectively, which are not interchangeable for epoxy curing applications.

Quality Control and Analytical Reference Standard Procurement

Analytical laboratories require authenticated 3-nitrobenzaldoxime for use as a reference standard in purity assessment. The compound's distinct melting point range (122–125 °C) relative to its isomers (e.g., 4-nitrobenzaldoxime: 126–130 °C) [REFS-1, REFS-2] provides a simple thermal identity check. Procurement specifications should include purity ≥97–98% as verified by HPLC or GC, with certificates of analysis confirming the correct syn/anti stereochemistry and the absence of isomeric contamination [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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